molecular formula C20H23N3O4S2 B2929571 ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-95-1

ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2929571
CAS No.: 864925-95-1
M. Wt: 433.54
InChI Key: OXZQQXRPGQOHMC-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the carbamoyl and phenylsulfanyl groups. Common reagents used in these reactions include ethyl chloroformate, phenylthiol, and various amines. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Carboxylic acid

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to the active site of the enzyme or receptor, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
  • Thieno[2,3-c]pyridine derivatives
  • Phenylsulfanyl-substituted compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-2-27-20(26)23-10-8-14-15(12-23)29-19(17(14)18(21)25)22-16(24)9-11-28-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZQQXRPGQOHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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